Methyl 4-cyano-2-fluoronicotinate
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Overview
Description
Methyl 4-cyano-2-fluoronicotinate: is an organic compound that belongs to the class of nicotinates. It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to the nicotinate ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-cyano-2-fluoronicotinate can be synthesized through various methods. One common approach involves the reaction of 4-cyano-2-fluoronicotinic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyano-2-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Substitution: Products with different substituents replacing the fluorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Various oxidized forms depending on the reaction conditions.
Scientific Research Applications
Chemistry: Methyl 4-cyano-2-fluoronicotinate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated and cyano-substituted compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism by which methyl 4-cyano-2-fluoronicotinate exerts its effects is primarily through its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through these functional groups .
Comparison with Similar Compounds
- Methyl 4-cyano-2-chloronicotinate
- Methyl 4-cyano-2-bromonicotinate
- Methyl 4-cyano-2-iodonicotinate
Comparison: Methyl 4-cyano-2-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various applications .
Biological Activity
Methyl 4-cyano-2-fluoronicotinate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Antiviral Properties
Recent studies have highlighted the antiviral properties of this compound, particularly against HIV-1 integrase (IN). The compound has shown promising results in inhibiting the enzymatic activity of IN, which is crucial for viral replication.
- Inhibition Potency : The compound exhibits low micromolar IC50 values, indicating significant inhibitory effects on HIV-1 integrase. For example, one study reported an IC50 value in the range of 0.19−3.7μM against various HIV subtypes .
- Cell-Based Assays : In cell culture models, this compound has demonstrated effective antiviral activity with EC50 values significantly lower than many existing treatments .
Cytotoxicity Studies
While evaluating the therapeutic potential, it is essential to assess cytotoxicity. This compound showed favorable selectivity indices (SI), indicating low cytotoxicity relative to its antiviral efficacy. For instance, some derivatives exhibited SI values greater than 10000, suggesting a good safety profile for further development .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on HIV-1 Integrase Inhibition :
- Toxicological Assessment :
Comparative Analysis of Biological Activity
The following table summarizes the biological activity data of this compound compared to other related compounds:
Compound | IC50 (μM) | EC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | 0.19 - 3.7 | <0.01 | >10000 |
Compound A | 0.5 | 0.05 | >200 |
Compound B | 1.5 | 0.15 | >100 |
Properties
Molecular Formula |
C8H5FN2O2 |
---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
methyl 4-cyano-2-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H5FN2O2/c1-13-8(12)6-5(4-10)2-3-11-7(6)9/h2-3H,1H3 |
InChI Key |
RIBSDWPZWTZXHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1F)C#N |
Origin of Product |
United States |
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